

# Unlocking the Payload: A Technical Guide to Payload Release from PAB Linkers

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## Compound of Interest

Compound Name: 6-Azidohexanoyl-Val-Cit-PAB

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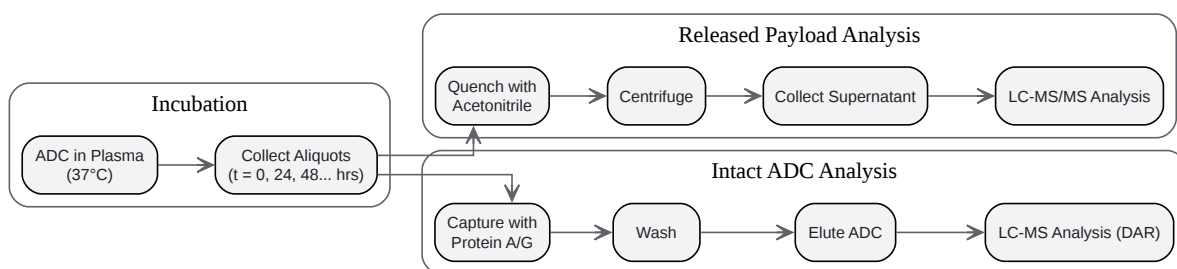
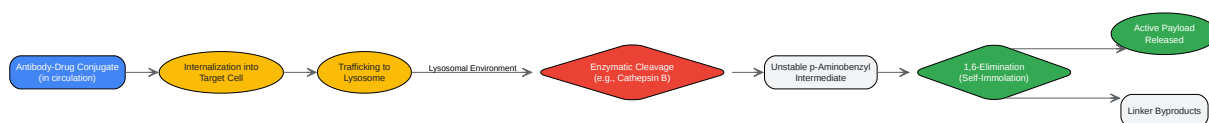
The p-aminobenzyl (PAB) group is a critical component in the design of self-immolative linkers for antibody-drug conjugates (ADCs). Its ability to undergo a 1,6-elimination reaction following a specific triggering event, such as enzymatic cleavage, allows for the controlled and efficient release of a cytotoxic payload at the target site. This guide provides an in-depth technical overview of the payload release mechanism from PAB linkers, supported by quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

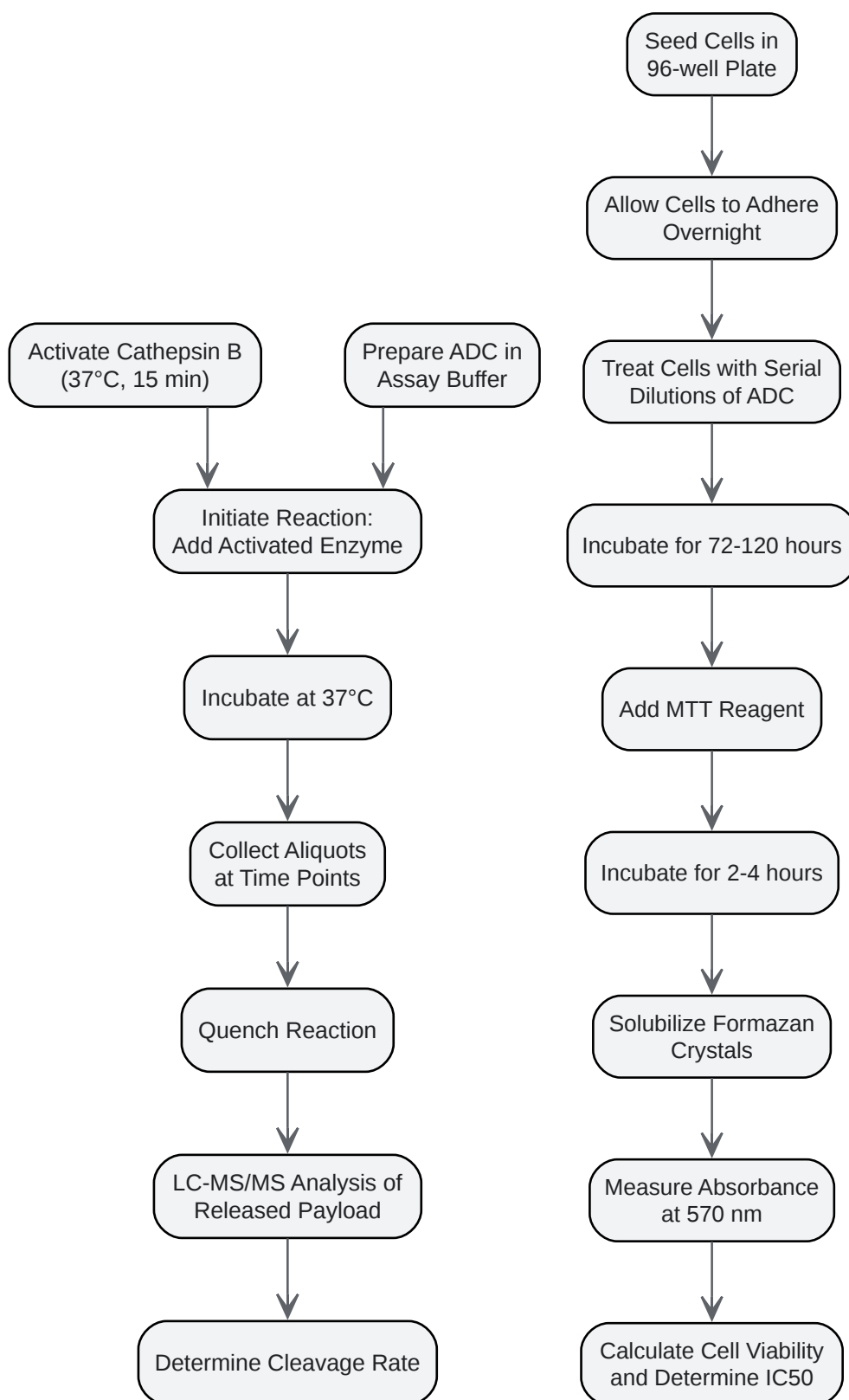
## The Core Mechanism: Triggered 1,6-Elimination

The fundamental principle behind PAB linker-mediated payload release is a cascade reaction initiated by the cleavage of a trigger group, most commonly a dipeptide sequence like valine-citrulline (Val-Cit) that is recognized by lysosomal proteases such as Cathepsin B.<sup>[1][2]</sup> Once the ADC is internalized into the target cancer cell and trafficked to the lysosome, Cathepsin B cleaves the amide bond between the dipeptide and the PAB spacer.<sup>[3]</sup> This initial cleavage event is the rate-limiting step and the primary determinant of the linker's specificity.

Following the enzymatic cleavage, the exposed p-aminobenzyl group becomes electronically unstable. This instability drives a spontaneous 1,6-elimination reaction, which proceeds through a quinone methide intermediate.<sup>[2]</sup> This intramolecular electronic cascade results in the release of the payload in its active, unmodified form, along with the fragmentation of the linker into benign byproducts. The self-immolative nature of this process is crucial, as it ensures that no

part of the linker remains attached to the payload, which could otherwise hinder its cytotoxic activity.[4]





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